Fosmidomycin

描述

This compound has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

from Streptomyces lavendulae; RN given refers to parent cpd; structure in second source

属性

IUPAC Name |

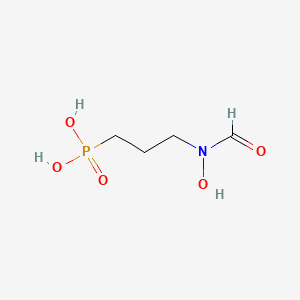

3-[formyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXWDTUCERCKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(C=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66508-37-0 (mono-hydrochloride salt) | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70216712 | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-53-0 | |

| Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosmidomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosmidomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosmidomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSMIDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Fosmidomycin from Streptomyces lavendulae: A Technical Deep Dive

An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery, isolation, and characterization of the phosphonic acid antibiotic, fosmidomycin.

Introduction

This compound, originally designated FR-31564, is a phosphonic acid antibiotic first reported in 1978 as a product of the actinomycete, Streptomyces lavendulae. This discovery, pioneered by researchers at Fujisawa Pharmaceutical Co., Ltd., unveiled a novel class of antibiotics with a unique mechanism of action. Subsequent research has elucidated that this compound targets the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a critical metabolic route in many bacteria and parasites but absent in humans, making it a highly selective antibacterial agent. Interestingly, more recent studies have indicated that the primary phosphonate produced by Streptomyces lavendulae is dehydrothis compound, an unsaturated analog of this compound. This guide provides a detailed account of the original discovery, experimental protocols, and initial characterization of this compound, alongside an exploration of its mechanism of action.

The Discovery of this compound: A Historical Context

In the late 1970s, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan were actively screening for novel antibiotics from microbial sources. Their investigation of the fermentation products of a strain of Streptomyces lavendulae led to the identification of a new phosphonic acid antibiotic, which they designated FR-31564[1]. Concurrently, a related compound, FR-900098, was isolated from Streptomyces rubellomurinus[2]. These discoveries were significant as they introduced a new class of natural products with promising antibacterial activity, particularly against Gram-negative bacteria.

Initial studies published in 1980 detailed the isolation, characterization, and biological activities of FR-31564[1][3]. These seminal papers laid the groundwork for future investigations into the compound's mode of action and potential therapeutic applications. While this compound was initially explored for treating urinary tract infections, its potent antimalarial activity, discovered later, has become a major focus of research and development efforts[1].

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of this compound (FR-31564) from Streptomyces lavendulae.

Fermentation of Streptomyces lavendulae

The production of this compound was achieved through submerged fermentation of Streptomyces lavendulae. While the original papers do not specify the exact strain number, subsequent research has utilized various strains of this species. The general protocol for fermentation is as follows:

-

Inoculum Development: A single colony of Streptomyces lavendulae is used to inoculate a seed culture medium. The composition of a typical seed medium includes soluble starch, yeast extract, and various salts to support initial growth. The culture is incubated on a rotary shaker to ensure adequate aeration.

-

Production Fermentation: The seed culture is then transferred to a larger production medium. The production medium is formulated to optimize the yield of the target antibiotic and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, soybean meal), and mineral salts. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of this compound

The isolation and purification of FR-31564 from the fermentation broth involved a multi-step process designed to separate the polar phosphonic acid from other components:

-

Broth Filtration: The fermentation broth is filtered to remove the mycelial biomass.

-

Adsorption Chromatography: The filtrate is passed through a column packed with an anion-exchange resin. This compound, being an acidic compound, adsorbs to the resin.

-

Elution: The column is washed with water to remove unbound impurities. The antibiotic is then eluted using a salt solution (e.g., sodium chloride) or a dilute acid.

-

Decolorization and Desalting: The eluate is treated with activated carbon to remove colored impurities. Desalting is achieved using a column of a suitable adsorbent resin.

-

Crystallization: The desalted solution is concentrated under vacuum, and this compound is crystallized from an appropriate solvent system, such as aqueous acetone or ethanol, to yield a colorless, crystalline powder.

Physicochemical Characterization

The structure and properties of the isolated FR-31564 were determined using a combination of spectroscopic and analytical techniques available at the time:

-

Elemental Analysis: To determine the empirical formula.

-

Melting Point: To assess purity.

-

Optical Rotation: To determine the stereochemistry.

-

UV-Visible Spectroscopy: To identify any chromophores.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Titration: To determine the pKa values of the phosphonic acid group.

Determination of Antibacterial Activity

The in vitro antibacterial activity of this compound was assessed using the agar dilution method. The minimum inhibitory concentration (MIC) was determined against a panel of Gram-positive and Gram-negative bacteria. The methodology is as follows:

-

Medium Preparation: A suitable agar medium, such as nutrient agar or Mueller-Hinton agar, is prepared and sterilized.

-

Incorporation of Antibiotic: Serial twofold dilutions of this compound are incorporated into the molten agar.

-

Inoculation: The agar plates are inoculated with standardized suspensions of the test organisms.

-

Incubation: The plates are incubated under appropriate conditions for each bacterium.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

It was noted in the original studies that the antibacterial activity of FR-31564 was significantly enhanced by the addition of 10% rabbit blood to the nutrient agar medium[3].

Data Presentation

The following tables summarize the quantitative data from the initial characterization and biological evaluation of this compound (FR-31564).

Table 1: Physicochemical Properties of this compound (FR-31564)

| Property | Value |

| Appearance | Colorless crystalline powder |

| Molecular Formula | C₄H₁₀NO₅P |

| Molecular Weight | 183.10 g/mol |

| Melting Point | 188 - 190 °C (decomposed) |

| Optical Rotation | [α]D²⁴ +0.5° (c 1, H₂O) |

| Solubility | Soluble in water; sparingly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform |

| pKa values | pKa₁: < 2.5, pKa₂: 6.8, pKa₃: 9.5 |

Data compiled from early characterization studies.

Table 2: In Vitro Antibacterial Spectrum of this compound (FR-31564)

| Organism | MIC (µg/mL) on Nutrient Agar | MIC (µg/mL) on Nutrient Agar + 10% Rabbit Blood |

| Escherichia coli | 6.25 - 12.5 | 0.78 - 1.56 |

| Klebsiella pneumoniae | 12.5 - 25 | 1.56 - 3.13 |

| Proteus vulgaris | 25 - 50 | 3.13 - 6.25 |

| Proteus mirabilis | >100 | 50 - >100 |

| Serratia marcescens | >100 | >100 |

| Enterobacter cloacae | 6.25 - 12.5 | 0.78 - 1.56 |

| Citrobacter freundii | 6.25 - 12.5 | 0.78 - 1.56 |

| Pseudomonas aeruginosa | 25 - 50 | 3.13 - 6.25 |

| Staphylococcus aureus | >100 | >100 |

| Bacillus subtilis | >100 | >100 |

Data represents a summary of findings from original in vitro studies. Actual values may vary depending on the specific strain and testing conditions.[3][4]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Discovery

Caption: Workflow of this compound Discovery.

Diagram 2: The Non-Mevalonate (MEP) Pathway and this compound's Mechanism of Action

Caption: this compound inhibits DXP Reductoisomerase in the MEP pathway.

Conclusion

The discovery of this compound from Streptomyces lavendulae marked a significant advancement in the field of antibiotics. Its unique phosphonic acid structure and its specific inhibition of the non-mevalonate pathway have made it a valuable lead compound for the development of new anti-infective agents, particularly for malaria. The foundational work on its isolation, characterization, and biological activity, conducted over four decades ago, continues to inform and inspire current research in drug discovery and development. This technical guide provides a comprehensive overview of this pivotal discovery, offering valuable insights for scientists working to address the ongoing challenge of infectious diseases.

References

- 1. Pharmacokinetics of this compound, a new phosphonic acid antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4143135A - Antibiotic phosphonic acid derivatives and production and use thereof - Google Patents [patents.google.com]

- 4. In vitro and in vivo antibacterial activity of FR-31564, a phosphonic acid antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: Fosmidomycin's In-depth Mechanism of Action on DXP Reductoisomerase

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, represents a prime target for the development of novel anti-infective agents.[1] This pathway is essential for the biosynthesis of isoprenoid precursors in a wide range of pathogens, including bacteria and protozoa like Plasmodium falciparum, but is absent in humans, offering a selective therapeutic window.[1] Fosmidomycin, a natural phosphonic acid antibiotic, is a potent and well-characterized inhibitor of DXR.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits DXR, detailing the binding kinetics, structural interactions, and key experimental methodologies used in its characterization.

The MEP Pathway and the Role of DXR

The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids.[3] DXR catalyzes the first committed step in this pathway: the NADPH-dependent intramolecular rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.[1][4] This two-step reaction involves a retro-aldol/aldol isomerization followed by a stereospecific reduction. The inhibition of DXR effectively halts the production of essential isoprenoids, leading to cell death in susceptible organisms.

This compound's Mechanism of Inhibition: A Molecular Perspective

This compound acts as a potent, slow, tight-binding inhibitor of DXR.[5][6] Its mechanism is primarily competitive with respect to the substrate DXP, meaning it binds to the same active site.[5][6][7] However, its interaction with the enzyme is more complex, often described as uncompetitive with respect to the cofactor NADPH, indicating that NADPH binding is a prerequisite for effective this compound inhibition.[6][7]

Binding and Conformational Changes

Crystallographic studies of DXR from various organisms, including Escherichia coli and Plasmodium falciparum, have elucidated the precise binding mode of this compound.[8][3][9] The binding of this compound, in concert with NADPH and a divalent metal ion (typically Mg²⁺ or Mn²⁺), induces a significant conformational change in the enzyme, transitioning it to a "closed" state.[8][3] This change involves a flexible loop that folds over the active site, effectively trapping the inhibitor.[3][9]

The hydroxamate moiety of this compound mimics the hydroxyl ketone structure of DXP, while the phosphonate group occupies the same position as the phosphate of the natural substrate.[6] The inhibitor forms a network of interactions within the active site:

-

Metal Chelation: The hydroxamate and one oxygen of the phosphonate group chelate the divalent metal ion.[9]

-

Hydrogen Bonding: The phosphonate moiety forms numerous hydrogen bonds with surrounding amino acid residues.[4]

-

Hydrophobic Interactions: The alkyl chain of this compound engages in van der Waals interactions with hydrophobic residues, notably a conserved tryptophan (Trp211 in E. coli DXR) in the flexible loop.[3][10]

Quantitative Analysis of this compound Inhibition

The potency of this compound against DXR has been quantified across various species. The following table summarizes key kinetic and binding parameters.

| Parameter | Organism | Value | Reference |

| IC₅₀ | Escherichia coli | 0.03 µM | [11] |

| IC₅₀ | Pseudomonas aeruginosa | 150 nM | [12][13] |

| IC₅₀ | Plasmodium falciparum | 0.81 µM (in vitro growth) | [6] |

| Kᵢ | Mycobacterium tuberculosis | 10⁻⁸ to 10⁻⁷ M | [2] |

| Kₘ (for DXP) | Escherichia coli | 18 µM (with Mg²⁺) | [9] |

Note: IC₅₀ and Kᵢ values can vary depending on assay conditions.

Experimental Protocols for Studying this compound-DXR Interaction

DXR Activity Spectrophotometric Assay

This is the most common method to determine DXR activity and inhibition. It relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[12][13][14]

Workflow:

Detailed Protocol (Adapted from[12][13][15]):

-

Reaction Mixture Preparation: In a quartz cuvette or 96-well plate, prepare a standard reaction mixture containing:

-

40-50 mM Tris-HCl or HEPES buffer (pH 7.5)

-

1-10 mM MgCl₂ or 1 mM MnCl₂

-

100-300 µM NADPH

-

Purified recombinant DXR enzyme (e.g., 10-100 nM)

-

Varying concentrations of this compound for inhibition studies.

-

-

Pre-incubation: Incubate the mixture for a few minutes at a constant temperature (e.g., 25-30°C) to allow the inhibitor to bind. Due to the slow-onset nature of this compound, this step is crucial.[2]

-

Initiation: Start the reaction by adding the substrate, DXP (e.g., 100 µM to 1 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curve. Plot velocity against inhibitor concentration to determine the IC₅₀ value. For kinetic mechanism studies, vary both substrate and inhibitor concentrations and fit the data to competitive or uncompetitive inhibition models.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of this compound binding to DXR, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Detailed Protocol (Adapted from[2]):

-

Sample Preparation: Dialyze the purified DXR enzyme and prepare the this compound solution in the same buffer (e.g., 50 mM Tris-HCl pH 7.5, containing MgCl₂ and NADPH). The inclusion of 1-2% glycerol can help stabilize the protein.[2]

-

Instrument Setup: Load the DXR solution into the calorimeter cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of this compound into the DXR solution while monitoring the heat change associated with each injection.

-

Data Analysis: Integrate the heat peaks to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ, ΔH, and the stoichiometry of binding (n).

X-ray Crystallography

This technique provides high-resolution structural information on the DXR-fosmidomycin complex.

Detailed Protocol (Adapted from[3][9]):

-

Protein Expression and Purification: Overexpress and purify DXR to homogeneity.

-

Complex Formation: Incubate the purified DXR with a molar excess of this compound, NADPH, and a suitable divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known DXR structure as a model. Refine the model to fit the electron density map, particularly for the bound ligands.[3][9]

Mechanisms of Resistance

Resistance to this compound can arise through several mechanisms, which are critical to consider in drug development:

-

Target Modification: Mutations in the dxr gene, particularly in residues lining the this compound-binding pocket (e.g., S222T in E. coli), can decrease the inhibitor's affinity for the enzyme.[5]

-

Reduced Uptake: In bacteria like E. coli, this compound enters the cell via the glycerol-3-phosphate transporter (GlpT). Mutations that impair or eliminate GlpT function can confer resistance.[11]

-

Efflux Pumps: The presence of drug efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration.[16]

Conclusion and Future Directions

This compound's inhibition of DXR is a well-defined process characterized by slow, tight-binding competitive inhibition that locks the enzyme in a closed conformation. The detailed structural and kinetic understanding of this interaction provides a solid foundation for the structure-based design of new DXR inhibitors. Future efforts in this field should focus on developing this compound analogs with improved pharmacokinetic properties and the ability to overcome known resistance mechanisms. The experimental protocols outlined in this guide serve as a robust framework for the evaluation of such next-generation anti-infective agents targeting the essential MEP pathway.

References

- 1. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alteration of the Flexible Loop in 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Boosts Enthalpy-Driven Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of N-Acyl and N-Alkoxy this compound Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of 1-deoxy-d-xylulose 5-phosphate reductoisomerase in a quaternary complex with a magnesium ion, NADPH and the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase as target for anti Toxoplasma gondii agents: crystal structure, biochemical characterization and biological evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ins and Outs of Fosmidomycin's Action in Plasmodium falciparum: A Technical Guide

For Immediate Release

A Deep Dive into the Biochemical Pathway and Mechanism of Action of Fosmidomycin, a Key Antimalarial Agent Targeting the Non-Mevalonate Pathway in Plasmodium falciparum.

This technical guide provides a comprehensive overview of the biochemical pathway of this compound in the malaria parasite, Plasmodium falciparum. It is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies. This document details the drug's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Introduction: The Non-Mevalonate Pathway as a Druggable Target

Plasmodium falciparum, the deadliest species of malaria parasite, possesses a unique metabolic pathway for the synthesis of isoprenoids, which are essential for its survival. This pathway, known as the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway, is absent in humans, making it an attractive target for selective antimalarial drugs.[1][2][3] Isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are vital for various cellular processes in the parasite, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis.[4]

This compound is a phosphonic acid antibiotic that acts as a potent and specific inhibitor of the MEP pathway.[1][5] Its selective toxicity profile and novel mode of action have made it a subject of intense research and a candidate for combination therapies against multidrug-resistant malaria.[1][6]

Mechanism of Action: Inhibition of DOXP Reductoisomerase (DXR)

The primary molecular target of this compound in P. falciparum is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1][5][7] DXR catalyzes the second committed step in the MEP pathway: the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a reaction that involves an intramolecular rearrangement and an NADPH-dependent reduction.[7][8]

This compound acts as a slow, tight-binding competitive inhibitor of DXR with respect to its substrate, DOXP.[9] By blocking this crucial enzymatic step, this compound effectively halts the biosynthesis of IPP and DMAPP, leading to a depletion of essential isoprenoids and ultimately parasite death.[4][10]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and enzymatic assays. The following tables summarize key data on its inhibitory activity against P. falciparum and its target enzyme, PfDXR.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against P. falciparum Strains

| P. falciparum Strain | IC50 (µM) | Reference |

| 3D7 | 0.81 | [11] |

| 3D7 | 1.087 | [7] |

| Dd2 | 0.926 | [8] |

| CamWT | 1.5 | |

| CamWT_C580Y | 2.7 | |

| AM1 (this compound-resistant) | 5.8 |

Table 2: Enzymatic Inhibition of DOXP Reductoisomerase (DXR) by this compound

| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference |

| P. falciparum (PfDXR) | - | 34 nM | [7] |

| P. falciparum (PfDXR) | - | 3 nM (for a carba analog) | [5] |

| Toxoplasma gondii | 90 nM | - | [5] |

| Escherichia coli (EcDXR) | - | 240 nM (for a carba analog) | [5] |

| Klebsiella pneumoniae | - | 20 nM | [5] |

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum to this compound

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against asexual erythrocytic stages of P. falciparum using the [3H]-hypoxanthine incorporation assay.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (type O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)

-

This compound stock solution

-

[3H]-hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Prepare a parasite culture with 1% parasitemia and 2.5% hematocrit.

-

Add 200 µL of the parasite suspension to each well of the 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a modular incubation chamber with the gas mixture.

-

Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

-

Incubate for another 24 hours under the same conditions.

-

Harvest the cells onto a glass fiber filter using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

Recombinant PfDXR Enzyme Assay

This protocol outlines the spectrophotometric assay to determine the inhibitory activity of this compound on recombinant P. falciparum DOXP reductoisomerase (PfDXR).

Materials:

-

Purified recombinant PfDXR enzyme

-

Assay buffer (100 mM Tris-HCl, pH 7.8, 25 mM MgCl2)

-

NADPH solution

-

1-deoxy-D-xylulose 5-phosphate (DOXP) solution

-

This compound solution

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the wells of a microplate containing the assay buffer, a fixed concentration of NADPH (e.g., 150 µM), and the desired concentrations of this compound.

-

Add a fixed concentration of purified PfDXR (e.g., 0.86 µM) to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of DOXP (e.g., 144 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 or Ki value.

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant threat to the efficacy of any antimicrobial agent. In the case of this compound, several mechanisms of resistance in P. falciparum have been identified:

-

Target Modification: Mutations in the dxr gene, which encodes the drug's target enzyme, can lead to reduced binding affinity of this compound. For example, a serine to threonine substitution (S222T in E. coli Dxr) has been shown to confer resistance.[2]

-

Target Overexpression: Amplification of the PfDXR gene, leading to an increased production of the DXR enzyme, can overcome the inhibitory effect of the drug.[4] This mechanism requires higher concentrations of this compound to achieve the same level of inhibition.

-

Metabolic Bypass or Compensation: Although not fully elucidated in P. falciparum, parasites could potentially develop mechanisms to bypass the blocked step or compensate for the reduced production of isoprenoids.

-

Drug Transport: Alterations in drug uptake, potentially through modifications of parasite-induced new permeability pathways in the infected erythrocyte, could also contribute to resistance.[6]

References

- 1. This compound Resistance in Plasmodium Falciparum - Audrey Odom John [grantome.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Molecular basis of this compound's action on the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Resistance to the Antimicrobial Agent this compound and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Binding Insights for 1-Deoxy-D-Xylulose-5-Phosphate Synthase, the Enzyme Catalyzing the First Reaction of Isoprenoid Biosynthesis in the Malaria-Causing Protists, Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]

Fosmidomycin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that exhibits a unique mechanism of action by targeting the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis.[1] This pathway is essential for many Gram-negative bacteria but absent in humans, making it an attractive target for novel antimicrobial agents.[1] This technical guide provides an in-depth overview of the spectrum of activity of this compound against clinically relevant Gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[2][3] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a critical step in the biosynthesis of isoprenoids.[2][4] Isoprenoids are vital for various cellular functions, including the formation of cell membranes and electron transport chains. By blocking this pathway, this compound effectively halts bacterial growth.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against various Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that inhibits visible growth of a microorganism.

Table 1: MIC of this compound against Enterobacteriaceae

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 29 | <4 | 0.5-1 | 1-1.5 | [5] |

| Klebsiella pneumoniae | 33 | <4 | 0.5-1 | 1-1.5 | [5] |

| Enterobacter cloacae | 10 | <4 - >256 | 0.5-1 | 1-1.5 | [5] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: MIC of this compound against Non-Fermenting Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 50 | >128 | >128 | >128 | [6] |

It is important to note that the activity of this compound can be influenced by the specific strain and the presence of resistance mechanisms. Some studies have explored the synergistic effects of this compound with other antibiotics to enhance its efficacy against resistant strains.[7]

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized experimental protocols. The most common methods are broth microdilution and time-kill assays.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic.

1. Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antibiotic over time.

1. Preparation:

-

Prepare bacterial cultures and antibiotic solutions as described for the broth microdilution method. The bacterial inoculum is typically adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Experimental Setup:

-

In sterile tubes or flasks, combine the bacterial suspension with various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without any antibiotic.

3. Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in a sterile diluent (e.g., saline).

-

Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).

4. Incubation and Colony Counting:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

5. Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates a targeted and potent activity against a range of Gram-negative bacteria by inhibiting the essential MEP pathway. Its unique mechanism of action makes it a valuable candidate for further research and development, particularly in an era of increasing antibiotic resistance. The standardized protocols outlined in this guide are crucial for the accurate and reproducible evaluation of its antibacterial efficacy, paving the way for potential clinical applications.

References

- 1. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic this compound protects bacteria from cell wall perturbations by antagonizing oxidative damage-mediated cell lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liofilchem.com [liofilchem.com]

- 6. aimspress.com [aimspress.com]

- 7. news-medical.net [news-medical.net]

Methodological & Application

In Vitro Testing of Fosmidomycin Against Plasmodium falciparum: Application Notes and Protocols

Introduction

Fosmidomycin is an antibiotic that exhibits potent antimalarial activity by inhibiting the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of Plasmodium falciparum, the deadliest species of malaria parasite, but is absent in humans, making DXR an attractive drug target.[3][4] Isoprenoids are vital for various cellular functions in the parasite, including protein prenylation and the biosynthesis of ubiquinone and dolichol.[5] In vitro susceptibility testing is a crucial step in the evaluation of antimalarial drug candidates, providing essential data on their potency and mechanism of action. This document provides a detailed protocol for the in vitro testing of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.

Mechanism of Action

This compound specifically targets the DXR enzyme (also known as IspC) within the parasite's apicoplast.[4][6] This enzyme catalyzes the conversion of DOXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] By inhibiting this step, this compound effectively blocks the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.[3][5] This selective toxicity makes this compound a safe and effective antimalarial agent, although its use as a monotherapy can be limited by recrudescent infections.[1][8]

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum. The SYBR Green I dye binds to parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

Materials and Reagents

-

P. falciparum culture (e.g., 3D7, Dd2 strains)[5]

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax)[9]

-

This compound sodium salt

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)[10]

-

96-well black microplates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator (37°C)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Detailed Methodology

-

P. falciparum Culture Maintenance:

-

Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-4% hematocrit in complete culture medium.[9]

-

Incubate at 37°C in a humidified chamber with the specified gas mixture.[9]

-

Synchronize parasite cultures to the ring stage using 5% sorbitol treatment to ensure uniform parasite stages at the start of the assay.

-

-

Drug Plate Preparation:

-

Prepare a stock solution of this compound in sterile distilled water or culture medium.

-

Perform serial dilutions of this compound in complete culture medium in a separate 96-well plate.

-

Transfer the drug dilutions to a 96-well black microplate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.

-

-

In Vitro Susceptibility Assay:

-

Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.

-

Add the parasite suspension to each well of the drug-containing microplate.

-

Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.[9] This extended incubation period is important for slow-acting drugs like this compound.[11]

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Seal the plate and incubate in the dark at room temperature for 24 hours.[10]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Subtract the background fluorescence from the wells containing uninfected erythrocytes.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

The IC50 values of this compound against different P. falciparum strains can be summarized in a table for easy comparison.

| P. falciparum Strain | Resistance Profile | This compound IC50 (µM) | Reference |

| 3D7 | Drug-Sensitive | 0.819 | [5] |

| Dd2 | Chloroquine-Resistant | 0.926 | [5] |

| HB3 | Drug-Sensitive | Not specified | [12] |

| A2 | Drug-Resistant | Not specified | [12] |

| AM1 | This compound-Resistant | 1.1 | [9] |

| CamWT | Drug-Sensitive | 1.5 (72h assay) | |

| CamWT_C580Y | Artemisinin-Resistant | 2.7 (72h assay) |

Note: IC50 values can vary between studies due to differences in assay conditions and parasite strains.

Conclusion

The SYBR Green I-based assay is a reliable and high-throughput method for determining the in vitro efficacy of this compound against P. falciparum. This protocol provides a standardized framework for researchers to evaluate the antiplasmodial activity of this compound and its analogs, contributing to the development of new antimalarial therapies. The unique mechanism of action of this compound makes it a valuable tool in the fight against drug-resistant malaria.[13]

References

- 1. This compound, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amberlife.in [amberlife.in]

- 4. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antimalarial Activity of Different Inhibitors of the Plasmodial Isoprenoid Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-clindamycin for Plasmodium falciparum Infections in African children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. iddo.org [iddo.org]

- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. malariaworld.org [malariaworld.org]

Application Notes and Protocols for a Cell-Based Assay to Determine Fosmidomycin Efficacy against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. Fosmidomycin is a promising antibiotic with potent antimalarial activity.[1] It targets the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis.[1] This pathway is essential for the survival of Plasmodium falciparum, the deadliest species of human malaria parasite, but is absent in their human hosts, making it an attractive drug target.[2]

This compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[2] Inhibition of DXR blocks the synthesis of essential isoprenoid precursors, ultimately leading to parasite death.

These application notes provide a detailed protocol for a robust and reproducible cell-based assay to determine the in vitro efficacy of this compound against the asexual blood stages of P. falciparum. The assay utilizes a SYBR Green I-based fluorescence method to quantify parasite growth, offering a sensitive, high-throughput, and non-radioactive alternative to traditional methods.[3][4]

Principle of the Assay

The assay measures the proliferation of P. falciparum in vitro in the presence of varying concentrations of this compound. The parasite growth is quantified by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[5] In this assay, parasitized red blood cells are lysed, and SYBR Green I is added, which binds to the parasite DNA. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites. By comparing the fluorescence in drug-treated wells to that in drug-free control wells, the percentage of parasite growth inhibition can be calculated, and the 50% inhibitory concentration (IC50) of this compound can be determined.[6]

Signaling Pathway

Caption: The MEP pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the this compound efficacy assay.

Materials and Reagents

Equipment

-

Biosafety cabinet (Class II)

-

CO2 incubator with humidity control

-

Centrifuge (refrigerated)

-

Fluorescence microplate reader (excitation/emission wavelengths of ~485/530 nm)

-

Microscope (with 100x oil immersion objective)

-

pH meter

-

Water bath (37°C)

-

Autoclave

-

Sterile filtration units (0.22 µm)

-

Multichannel pipette

-

Standard laboratory glassware and plasticware (sterile)

Reagents and Consumables

-

Plasmodium falciparum strain (e.g., 3D7, Dd2, K1)

-

Human erythrocytes (blood group O+)

-

RPMI 1640 medium (with L-glutamine and 25 mM HEPES)

-

Albumax II or heat-inactivated human serum

-

Hypoxanthine

-

Gentamicin solution (10 mg/mL)

-

Sodium bicarbonate (7.5% solution)

-

D-Sorbitol

-

This compound sodium salt

-

Chloroquine diphosphate salt (as a control)

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Tris-HCl

-

EDTA

-

Saponin

-

Triton X-100

-

Giemsa stain

-

Methanol

-

Immersion oil

-

Sterile 96-well black, clear-bottom microplates

-

Sterile culture flasks (T25 or T75)

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

Experimental Protocols

Preparation of Complete Culture Medium (cRPMI)

| Component | Stock Concentration | Volume for 500 mL | Final Concentration |

| RPMI 1640 (with L-glutamine, 25 mM HEPES) | - | 464.5 mL | - |

| Albumax II (5% w/v) or Human Serum | 5% (w/v) or 100% | 25 mL | 0.5% (w/v) or 5% (v/v) |

| Hypoxanthine | 10 mg/mL in H2O | 2.5 mL | 50 µg/mL |

| Gentamicin | 10 mg/mL | 0.5 mL | 10 µg/mL |

| Sodium Bicarbonate | 7.5% (w/v) | 7.5 mL | 0.1125% (w/v) |

Protocol:

-

Aseptically combine all components.

-

Sterile-filter the complete medium through a 0.22 µm filter.

-

Store at 4°C for up to one month. Warm to 37°C before use.

Continuous In Vitro Culture of P. falciparum

-

Maintain parasite cultures in T25 or T75 flasks at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

The culture suspension should have a hematocrit of 5%.

-

Change the medium daily to replenish nutrients and remove metabolic waste.

-

Monitor parasitemia daily by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa.

-

When parasitemia exceeds 5%, dilute the culture with fresh, washed O+ erythrocytes to maintain a parasitemia of 0.5-1%.[2]

Synchronization of Parasite Culture

This protocol synchronizes the parasite population to the ring stage, which is crucial for the reproducibility of the drug susceptibility assay.

-

Centrifuge the asynchronous parasite culture (at 5-8% parasitemia) at 800 x g for 5 minutes.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 5-10 volumes of a sterile 5% (w/v) D-sorbitol solution.[7]

-

Incubate the suspension at 37°C for 10 minutes. This will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).[7]

-

Centrifuge at 800 x g for 5 minutes and discard the supernatant.

-

Wash the erythrocyte pellet twice with cRPMI.

-

Resuspend the pellet of synchronized ring-stage parasites in fresh cRPMI with fresh erythrocytes to a parasitemia of 0.5% and a hematocrit of 2.5% for the assay.

SYBR Green I-Based Drug Susceptibility Assay

-

Drug Plate Preparation:

-

Prepare a 2-fold serial dilution of this compound in cRPMI in a separate 96-well plate. The final concentrations should range from approximately 0.1 to 10 µM.

-

Include chloroquine as a positive control (e.g., 1 to 1000 nM).

-

Include drug-free wells (cRPMI only) as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

-

Transfer 100 µL of each drug dilution to a 96-well black, clear-bottom assay plate in triplicate.

-

-

Parasite Seeding:

-

Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

-

The final volume in each well will be 200 µL, with a final parasitemia of 0.25% and a final hematocrit of 1.25%.

-

-

Incubation:

-

Incubate the plates for 72 hours under the same conditions as for parasite culture.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer:

Component Stock Concentration Final Concentration Tris-HCl, pH 7.5 1 M 20 mM EDTA 0.5 M 5 mM Saponin 10% (w/v) 0.08% (w/v) Triton X-100 10% (v/v) 0.8% (v/v) | SYBR Green I | 10,000x | 2x |

-

After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading:

-

Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis

Caption: Data analysis pipeline for IC50 determination.

-

Background Subtraction: Average the fluorescence values from the wells with uninfected erythrocytes and subtract this background value from all other wells.

-

Normalization: Average the fluorescence values from the drug-free (negative control) wells. This represents 100% parasite growth. Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the negative control.

-

IC50 Calculation: Plot the percentage of parasite growth inhibition against the log-transformed drug concentration. Use a nonlinear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.

Data Presentation

Table 1: Expected IC50 Values of Antimalarial Drugs against P. falciparum Strains

| Compound | Strain | Expected IC50 Range | Reference |

| This compound | 3D7 (drug-sensitive) | 0.5 - 1.5 µM | |

| This compound | Dd2 (chloroquine-resistant) | 0.8 - 1.8 µM | [8] |

| This compound | K1 (multidrug-resistant) | 0.7 - 2.0 µM | |

| Chloroquine | 3D7 (drug-sensitive) | 10 - 30 nM | |

| Chloroquine | Dd2 (chloroquine-resistant) | 100 - 300 nM | [8] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low fluorescence signal in control wells | - Poor parasite growth- Low starting parasitemia- Contamination | - Check culture conditions (gas, temperature, medium)- Ensure starting parasitemia is adequate (0.25-0.5%)- Use aseptic techniques; check for bacterial/fungal contamination |

| High background fluorescence | - Contamination of reagents- Autofluorescence of the drug compound | - Use fresh, sterile-filtered reagents- Run a control plate with the drug in medium without cells to check for autofluorescence |

| Inconsistent results between replicates | - Pipetting errors- Uneven cell distribution- "Edge effect" in the 96-well plate | - Calibrate pipettes; ensure proper mixing of parasite suspension before dispensing- Avoid using the outer wells of the plate or fill them with medium to maintain humidity |

| No dose-response curve observed | - Incorrect drug concentrations- Drug instability- Parasite resistance | - Verify drug stock concentration and dilution series- Prepare fresh drug dilutions for each experiment- Test against a known sensitive strain to confirm drug activity |

References

- 1. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cultivation of Plasmodium falciparum in serum-free media with growth-promoting factor from bovine plasma (GFS) [protocols.io]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 8. researchgate.net [researchgate.net]

Application Note: Determination of Fosmidomycin IC50 Values in Apicomplexan Parasites

Introduction

Fosmidomycin is an antibiotic that exhibits potent activity against a range of pathogens, including the malaria parasite, Plasmodium falciparum.[1] Its mechanism of action involves the specific inhibition of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis.[2] This pathway is essential for the parasite but is absent in humans, making DXR an excellent target for selective chemotherapy.[3] Isoprenoid precursors are vital for various cellular functions in the parasite, including protein isoprenylation and the synthesis of ubiquinone and dolichols.[4] The determination of the 50% inhibitory concentration (IC50) is a critical step in the evaluation of antimalarial drug efficacy, providing a quantitative measure of a compound's potency against different parasite strains.

Mechanism of Action: The MEP Pathway

This compound acts as a slow, tight-binding competitive inhibitor with respect to the substrate DOXP and is an uncompetitive inhibitor towards the cofactor NADPH.[5] By blocking the DXR enzyme, this compound prevents the formation of MEP and subsequent isoprenoid precursors, ultimately leading to parasite death.[5][4] The drug's target, the DXR enzyme, is located within the apicoplast, a relict plastid organelle found in many apicomplexan parasites.[6][7]

Figure 1. Mechanism of this compound Action. This compound inhibits DOXP reductoisomerase (DXR), a critical enzyme in the parasite's non-mevalonate (MEP) pathway for isoprenoid synthesis.

Quantitative Data Summary

The in vitro susceptibility of various parasite species and strains to this compound has been determined in numerous studies. The IC50 values can vary based on the specific strain, assay conditions, and incubation time. A summary of reported IC50 values is presented below.

| Parasite Species | Strain(s) | IC50 Value (µM) | Notes | Reference(s) |

| Plasmodium falciparum | 3D7 | 0.819 | - | [4] |

| Plasmodium falciparum | Dd2 (multidrug-resistant) | 0.926 | - | [4][7] |

| Plasmodium falciparum | HB3 | 0.447 | Converted from 82 ng/ml. | [7] |

| Plasmodium falciparum | CamWT (artemisinin-sensitive) | 1.27 - 1.5 | Dependent on assay duration (144h and 72h, respectively). | |

| Plasmodium falciparum | CamWT_C580Y (delayed clearance) | 1.3 - 2.7 | Dependent on assay duration (144h and 72h, respectively). | |

| Plasmodium falciparum | General | 0.29 - 1.2 | Represents a typical range across various studies. | [2][8] |

| Babesia bovis | - | 3.0 - 4.0 | - | [8] |

| Babesia bigemina | - | < 5.0 | - | [9] |

| Babesia divergens | - | Growth inhibited at 10 µM | Specific IC50 not determined but shows susceptibility. | [9] |

| Toxoplasma gondii | - | Resistant (>100 µM) | Resistance attributed to lack of a suitable drug transporter. | [6][8] |

| Cryptosporidium parvum | - | Not Susceptible | Lacks the MEP pathway. | [6] |

Experimental Protocols

Protocol 1: In Vitro Cultivation of Asexual Plasmodium falciparum

This protocol describes the standard method for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

-

Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 26 mM NaHCO₃, 15 mg/L hypoxanthine, 25 mg/L gentamycin, and 0.5% Albumax II or 10% human serum.[10][11]

-

Human erythrocytes (blood group O+), washed.

-

Incubator at 37°C.

-

Sterile culture flasks (25 cm² or 75 cm²).

Procedure:

-

Prepare Complete Medium and warm to 37°C.

-

Wash O+ human erythrocytes three times with incomplete RPMI-1640 by centrifugation.

-

Add washed erythrocytes to the Complete Medium to achieve a final hematocrit of 2-5%.[10][11]

-

Introduce the P. falciparum parasite culture to the flask. For initiation from a frozen stock, thaw the vial rapidly and transfer to a centrifuge tube containing warm medium.

-

Place the culture flask in a modular incubator chamber or a tri-gas incubator at 37°C.[13]

-

Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears and staining with Giemsa.

-

Split the culture and add fresh erythrocytes as the parasitemia reaches 5-10% to maintain a healthy culture.

Protocol 2: IC50 Determination using the SYBR Green I-based Fluorescence Assay

This protocol provides a high-throughput method for determining the IC50 value of this compound against P. falciparum. The assay measures the proliferation of parasites by quantifying the parasite DNA using the fluorescent dye SYBR Green I.[14][15]

Materials:

-

Synchronized P. falciparum culture (ring stage) at 0.3-0.5% parasitemia and 2% hematocrit.[16]

-

This compound stock solution (e.g., in water or RPMI), sterile-filtered.

-

96-well black, clear-bottom microtiter plates.

-

SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing SYBR Green I dye.[17]

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[16]

Workflow Diagram:

Figure 2. General workflow for the SYBR Green I-based IC50 determination assay.

Procedure:

-

Drug Plate Preparation: a. Prepare a 2-fold serial dilution of this compound in Complete Medium in a separate 96-well plate. b. Transfer the desired volume (e.g., 100 µL) of each drug dilution to the final assay plate. Include wells for "no drug" (positive control) and "uninfected erythrocytes" (background control).

-

Assay Incubation: a. Add 100 µL of the synchronized parasite suspension to each well of the pre-dosed drug plate.[16] b. Place the plates in a humidified, airtight container and gas with the parasite gas mixture. c. Incubate for 72 hours at 37°C.[16]

-

Lysis and Staining: a. After incubation, carefully remove the plates from the incubator. b. Add 100 µL of SYBR Green I Lysis Buffer to each well.[16][17] Mix gently by pipetting. c. Incubate the plates in the dark at room temperature for 1 to 3 hours. An optimized freeze-thaw cycle before adding the lysis buffer can also enhance the fluorescence signal.[15]

-

Fluorescence Reading and Data Analysis: a. Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[16] b. Subtract the average background fluorescence (from uninfected erythrocyte wells) from all other readings. c. Calculate the percentage of growth inhibition for each drug concentration relative to the "no drug" control wells. d. Plot the percent inhibition against the log of the drug concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[15]

References

- 1. This compound, a novel chemotherapeutic agent for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities [mdpi.com]

- 6. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Synergy of this compound, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apicoplast isoprenoid precursor synthesis and the molecular basis of this compound resistance in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Uptake into Plasmodium and Babesia-Infected Erythrocytes Is Facilitated by Parasite-Induced New Permeability Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved In Vitro Culture of Plasmodium falciparum Permits Establishment of Clinical Isolates with Preserved Multiplication, Invasion and Rosetting Phenotypes | PLOS One [journals.plos.org]

- 13. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iddo.org [iddo.org]

- 17. publicationslist.org [publicationslist.org]

Application Notes and Protocols: Experimental Use of Fosmidomycin in Mycobacterium tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that targets the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, but is absent in humans, making it an attractive target for novel anti-infective agents. This compound specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), the second enzyme in the MEP pathway. Despite the essential nature of its target, M. tuberculosis exhibits high intrinsic resistance to this compound. These application notes provide an overview of the experimental use of this compound in Mtb research, including its mechanism of action, the basis of resistance, and strategies to overcome this resistance, supplemented with relevant protocols and data.

Mechanism of Action of this compound in Mycobacterium tuberculosis

This compound acts as a competitive inhibitor of Dxr (Rv2870c in Mtb), mimicking the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP).[1][2][3] The inhibition of Dxr blocks the synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP) and subsequent essential isoprenoids, which are vital for various cellular functions, including cell wall synthesis.[4] The MEP pathway's essentiality in Mtb has been confirmed through genetic studies, highlighting Dxr as a viable drug target.[2][3]

Intrinsic Resistance of Mycobacterium tuberculosis to this compound

While the recombinant Dxr enzyme from Mtb is sensitive to this compound, the whole-cell organism is highly resistant.[1][2] Research has demonstrated that this resistance is not due to an insensitive target or efflux pumps.[1][2] The primary reason for the intrinsic resistance is the lack of an efficient uptake mechanism for the hydrophilic this compound molecule across the highly lipophilic mycobacterial cell wall.[1][2][5][6] M. tuberculosis lacks a homolog of the glycerol-3-phosphate transporter (GlpT), which is responsible for this compound uptake in susceptible bacteria like Escherichia coli.[1][2]

Strategies to Overcome this compound Resistance in M. tuberculosis

Several experimental strategies are being explored to circumvent the poor permeability of this compound in Mtb.

-

Lipophilic Prodrugs: To enhance cell wall penetration, lipophilic prodrugs of this compound and its analog FR900098 have been synthesized.[5][7] By masking the polar phosphonate group, these analogs aim to increase diffusion across the mycobacterial cell envelope.

-

Combination with Cell-Penetrating Peptides: Co-administration of this compound with cell-penetrating peptides, such as octaarginine, has been shown to revert resistance in Mycobacterium bovis BCG, a close relative of Mtb.[8] This approach facilitates the transport of this compound into the mycobacterial cell.

-

Use of Permeabilizing Agents: The combination of this compound with compounds that disrupt the integrity of the bacterial cell membrane, such as polymyxin B, has been shown to lower the minimum inhibitory concentration (MIC) for some bacteria.[9]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound and its analogs against various bacteria, including Mycobacterium tuberculosis.

| Compound | Organism | MIC (μg/mL) | Reference |

| This compound | Mycobacterium tuberculosis | >500 | [5] |

| FR900098 | Mycobacterium tuberculosis | >500 | [5] |

| This compound | Bacillus anthracis (vaccinal strains) | 0.78 - 8 | [5][9] |

| This compound | Pseudomonas aeruginosa | 1 - 8 | [9] |

| This compound | Listeria, Yersinia, Burkholderia | 16 - 64 | [9] |

| This compound | Enteric bacteria, Corynebacterium, Campylobacter | 128 - 512 | [9] |

Note: Data for Mtb indicates high resistance. The other bacterial species are included for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

96-well microtiter plates

-

Mycobacterium tuberculosis H37Rv culture

-

This compound or its analogs

Procedure:

-

Prepare a serial two-fold dilution of the test compound (e.g., this compound) in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Adjust the turbidity of a mid-log phase Mtb culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculate each well with 100 µL of the diluted Mtb suspension.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Dxr Enzyme Inhibition Assay

This protocol can be used to assess the direct inhibitory effect of this compound on recombinant Mtb Dxr.

Materials:

-

Purified recombinant M. tuberculosis Dxr enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

1-deoxy-D-xylulose 5-phosphate (DOXP) substrate

-

NADPH

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Dxr enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding DOXP and NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Dxr enzyme activity.

Visualizations

Signaling Pathway Diagram

Caption: The MEP pathway in M. tuberculosis and the inhibitory action of this compound on the Dxr enzyme.

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Conclusion

This compound remains a compound of significant interest in tuberculosis research due to its specific targeting of an essential and pathogen-specific metabolic pathway. While the intrinsic resistance of M. tuberculosis poses a substantial challenge, ongoing research into prodrugs and combination therapies offers promising avenues to unlock the therapeutic potential of this antibiotic. The protocols and data presented here provide a foundational resource for researchers investigating this compound and the MEP pathway in the context of developing new treatments for tuberculosis.

References

- 1. Dxr is essential in Mycobacterium tuberculosis and this compound resistance is due to a lack of uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dxr is essential in Mycobacterium tuberculosis and this compound resistance is due to a lack of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mycobacterium tuberculosis MEP (2C-methyl-D-erythritol 4-phosphate) pathway as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Antitubercular Activity of this compound, FR900098, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Over 40 Years of this compound Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and antitubercular activity of this compound, FR900098, and their lipophilic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [Evaluation of in vitro antibacterial activity of this compound and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering Fosmidomycin in a Mouse Model of Malaria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosmidomycin is an antibiotic that exhibits antimalarial activity by targeting the non-mevalonate pathway (MEP) for isoprenoid biosynthesis, a metabolic route essential for Plasmodium parasites but absent in their human hosts.[1][2][3] This selective toxicity makes the MEP pathway an attractive target for antimalarial drug development.[1][3] this compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC), which catalyzes a key step in this pathway.[1][2][4] These notes provide detailed protocols for the preparation and administration of this compound in a Plasmodium berghei mouse model of malaria, along with methods for evaluating its efficacy.

Mechanism of Action: Inhibition of the Non-Mevalonate (MEP) Pathway